



# Application Note: JP-153 for 3D Spheroid Sprouting Assays

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Compound of Interest		
Compound Name:	JP-153	
Cat. No.:	B11934191	Get Quote

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## Introduction

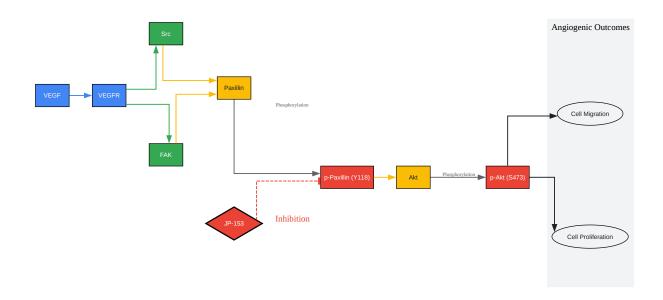
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The in vitro 3D spheroid sprouting assay is a robust and physiologically relevant model to study angiogenesis and to screen for potential pro- or anti-angiogenic compounds. This application note provides a detailed protocol for utilizing **JP-153**, a novel small molecule inhibitor, in a 3D spheroid sprouting assay. **JP-153** targets the Src-Focal Adhesion Kinase (FAK)-Paxillin signaling complex, a key downstream effector of Vascular Endothelial Growth Factor (VEGF) signaling, to inhibit angiogenesis.[1]

## **Mechanism of Action: JP-153**

**JP-153** is a small molecule designed to disrupt the protein-protein interactions within the Src-FAK-Paxillin signaling cascade.[1] Upon stimulation by VEGF, the VEGF receptor (VEGFR) activates Src and FAK. This leads to the phosphorylation of the adaptor protein Paxillin, a crucial step for the downstream signaling that promotes endothelial cell migration and proliferation, hallmarks of angiogenesis. **JP-153** specifically inhibits the Src-dependent phosphorylation of paxillin at tyrosine 118 (Y118), thereby blocking the subsequent activation of Akt (S473) and ultimately reducing endothelial cell migration and proliferation.[1]



# **Signaling Pathway Diagram**



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Caption: **JP-153** inhibits VEGF-induced angiogenesis by blocking Paxillin phosphorylation.

# **Experimental Protocols**

This section provides a detailed methodology for conducting a 3D spheroid sprouting assay to evaluate the anti-angiogenic effects of **JP-153**.

# **Materials and Reagents**

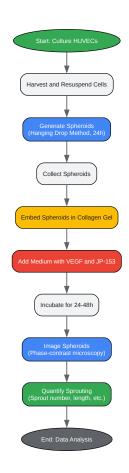
- Human Umbilical Vein Endothelial Cells (HUVECs)
- Endothelial Cell Growth Medium (EGM-2)



- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Methylcellulose stock solution (e.g., 1.2% in basal medium)
- Rat tail collagen, type I
- 10x M199 medium
- 1 N NaOH
- Recombinant human VEGF-A (VEGF-165)
- JP-153 (stock solution in DMSO)
- 24-well tissue culture plates
- Petri dishes (non-adherent)

# **Experimental Workflow Diagram**





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Caption: Workflow for the 3D spheroid sprouting assay with **JP-153**.

# **Step-by-Step Protocol**

• HUVEC Culture: Culture HUVECs in EGM-2 medium supplemented with 10% FBS in a humidified incubator at 37°C and 5% CO2. Cells should be used at passages 3-6.



- Spheroid Formation (Hanging Drop Method):
  - Harvest HUVECs using Trypsin-EDTA and resuspend in EGM-2 medium containing 20% methylcellulose to a final concentration of 2.5 x 10<sup>4</sup> cells/mL.
  - Dispense 20 μL drops of the cell suspension onto the lid of a non-adherent petri dish.
  - Invert the lid and place it over the bottom of the petri dish containing sterile PBS to maintain humidity.
  - Incubate for 24 hours to allow for the formation of single spheroids in each drop.
- Embedding Spheroids in Collagen Gel:
  - On ice, prepare the collagen gel solution by mixing 8 parts of rat tail collagen, 1 part of 10x
    M199 medium, and neutralizing with 1 N NaOH to a pH of 7.4.
  - Gently harvest the spheroids from the hanging drops by washing them with PBS.
  - Centrifuge the spheroids at 200 x g for 5 minutes and carefully remove the supernatant.
  - Resuspend the spheroid pellet in the prepared collagen solution.
  - Pipette 100 μL of the spheroid-collagen mixture into each well of a pre-warmed 24-well plate.
  - Incubate the plate at 37°C for 30 minutes to allow the collagen to polymerize.
- Treatment with JP-153:
  - Prepare EGM-2 medium containing 2% FBS and the desired final concentration of VEGF (e.g., 25 ng/mL) to induce sprouting.
  - $\circ$  Prepare serial dilutions of **JP-153** in the VEGF-containing medium. It is recommended to perform a dose-response experiment with concentrations ranging from 0.01  $\mu$ M to 10  $\mu$ M. A vehicle control (DMSO) should be included.



- $\circ\,$  Carefully add 500  $\mu L$  of the treatment medium to each well on top of the polymerized collagen gel.
- Incubation and Imaging:
  - Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
  - After the incubation period, capture images of the spheroids using a phase-contrast microscope at 10x magnification. For each condition, capture images of at least 10 representative spheroids.
- Quantification of Sprouting:
  - Analyze the captured images using image analysis software (e.g., ImageJ/Fiji).
  - Quantify the following parameters for each spheroid:
    - Number of sprouts: Count the number of primary sprouts originating from the spheroid body.
    - Cumulative sprout length: Measure the length of all sprouts from their origin at the spheroid surface to their tip and sum the lengths.
    - Average sprout length: Divide the cumulative sprout length by the number of sprouts.

### **Data Presentation**

The following tables present representative quantitative data from a 3D spheroid sprouting assay evaluating the effect of **JP-153** on VEGF-induced sprouting of HUVEC spheroids.

Table 1: Effect of JP-153 on the Number of Sprouts per Spheroid



Treatment Condition	JP-153 Concentration (μΜ)	Mean Number of Sprouts ± SD	% Inhibition
Untreated Control	0	2.1 ± 0.8	-
VEGF (25 ng/mL)	0	15.4 ± 2.1	0%
VEGF + JP-153	0.01	13.8 ± 1.9	10.4%
VEGF + JP-153	0.1	9.5 ± 1.5	38.3%
VEGF + JP-153	1	4.2 ± 1.1	72.7%
VEGF + JP-153	10	2.5 ± 0.9	83.8%

Table 2: Effect of JP-153 on the Cumulative Sprout Length per Spheroid

Treatment Condition	JP-153 Concentration (μΜ)	Mean Cumulative Sprout Length (μm) ± SD	% Inhibition
Untreated Control	0	150.3 ± 45.2	-
VEGF (25 ng/mL)	0	1280.5 ± 150.7	0%
VEGF + JP-153	0.01	1125.8 ± 135.4	12.1%
VEGF + JP-153	0.1	690.2 ± 98.6	46.1%
VEGF + JP-153	1	255.6 ± 60.3	80.0%
VEGF + JP-153	10	165.1 ± 51.9	87.1%

## Conclusion

The 3D spheroid sprouting assay is a powerful tool to assess the anti-angiogenic potential of compounds like **JP-153**. By targeting the Src-FAK-Paxillin signaling pathway, **JP-153** effectively inhibits VEGF-induced endothelial cell sprouting in a dose-dependent manner. The detailed protocol and representative data provided in this application note serve as a valuable resource for researchers investigating novel anti-angiogenic therapies.



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#### References

- 1. Novel Small Molecule JP-153 Targets the Src-FAK-Paxillin Signaling Complex to Inhibit VEGF-Induced Retinal Angiogenesis PubMed [pubmed.ncbi.nlm.nih.gov]
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